molecular formula C12H9Cl2N3 B14694238 Nicotinamidine, N-(3,4-dichlorophenyl)- CAS No. 23557-73-5

Nicotinamidine, N-(3,4-dichlorophenyl)-

Cat. No.: B14694238
CAS No.: 23557-73-5
M. Wt: 266.12 g/mol
InChI Key: HAICLKDNRBIGHK-UHFFFAOYSA-N
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Description

Nicotinamidine, N-(3,4-dichlorophenyl)-, is an amidine derivative featuring a 3,4-dichlorophenyl substituent. Amidines are characterized by the functional group R–C(=NH)–NH₂, which confers unique electronic and steric properties. The 3,4-dichlorophenyl moiety enhances lipophilicity and may influence bioactivity, making this compound relevant in pharmaceutical and agrochemical research.

Properties

CAS No.

23557-73-5

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)pyridine-3-carboximidamide

InChI

InChI=1S/C12H9Cl2N3/c13-10-4-3-9(6-11(10)14)17-12(15)8-2-1-5-16-7-8/h1-7H,(H2,15,17)

InChI Key

HAICLKDNRBIGHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamidine, N-(3,4-dichlorophenyl)- typically involves the reaction of nicotinonitriles with dichlorophenylboronic acids under Suzuki coupling conditions. The resulting dichlorophenylfurylnicotinonitriles are then treated with lithium bis(trimethylsilyl)amide, followed by deprotection and hydrogen chloride salt formation . This method allows for the precise introduction of the 3,4-dichlorophenyl group onto the nicotinamidine scaffold.

Industrial Production Methods

While specific industrial production methods for Nicotinamidine, N-(3,4-dichlorophenyl)- are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Nicotinamidine, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in cellular processes such as proliferation, apoptosis, and signal transduction. Molecular modeling studies have provided insights into its binding interactions and electronic properties, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dichlorophenyl group is a recurring motif in compounds with diverse biological and industrial applications. Below is a detailed comparison with structurally or functionally related compounds:

Phthalimide Derivatives

  • 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structure: Contains a phthalimide core with a 3-chloro and N-phenyl substituent. Applications: Used as a monomer for polyimide synthesis, highlighting its role in polymer chemistry due to thermal stability and rigidity . Key Difference: The phthalimide group contrasts with the amidine in Nicotinamidine, leading to distinct electronic profiles and reactivity.

Urea and Carboxamide Derivatives

  • N-(3,4-Dichlorophenyl)-N´-methylurea (): Structure: Urea derivative with a 3,4-dichlorophenyl group. High purity (>99.5%) underscores its stability in analytical studies .
  • Propanil (N-(3,4-dichlorophenyl) propanamide) ():
    • Structure : Propanamide linked to 3,4-dichlorophenyl.
    • Application : Herbicide targeting weed control, leveraging the dichlorophenyl group’s lipophilicity for membrane penetration .

Heterocyclic Amines

  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride (): Structure: Quinoline-amine hybrid with a 3,4-dichlorophenyl-indazole core. Synthesis: Moderate yield (38%) suggests synthetic challenges, possibly due to steric hindrance or solubility issues . NMR Data: $ ^1H $ NMR peaks at δ 8.5–9.0 ppm indicate aromatic protons, while $ ^{13}C $ NMR signals confirm heterocyclic carbon environments .

Sigma Receptor Ligands

  • BD 1008 and BD 1047 (): Structure: Dichlorophenyl-substituted amines with pyrrolidinyl or dimethylamino groups. Application: Investigated for sigma receptor binding, demonstrating the dichlorophenyl group’s role in enhancing ligand-receptor interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications/Properties Reference
Nicotinamidine, N-(3,4-dichlorophenyl)- Amidine 3,4-Dichlorophenyl (Inferred) Bioactive agent N/A
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, N-phenyl Polymer synthesis
N-(3,4-Dichlorophenyl)-N´-methylurea Urea 3,4-Dichlorophenyl, methyl Herbicide metabolite
Propanil Propanamide 3,4-Dichlorophenyl Herbicide
BD 1008 Piperidine amine 3,4-Dichlorophenyl, pyrrolidinyl Sigma receptor ligand
Quinolin-4-amine hydrochloride () Quinoline-indazole 3,4-Dichlorophenyl, quinoline Synthetic intermediate (38% yield)

Structural and Functional Insights

  • Synthetic Challenges : Lower yields in heterocyclic amines () highlight the need for optimized conditions, possibly relevant to Nicotinamidine synthesis.

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